molecular formula C10H19NO2 B15277543 Ethyl 2-(3-methylpiperidin-3-yl)acetate

Ethyl 2-(3-methylpiperidin-3-yl)acetate

Cat. No.: B15277543
M. Wt: 185.26 g/mol
InChI Key: OCBFJPXJCBTLPT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylpiperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylpiperidin-3-yl)acetate typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-methylpiperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(3-methylpiperidin-3-yl)acetate can be compared with other piperidine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its applications and mechanisms of action will likely uncover even more uses for this compound.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(3-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(2)5-4-6-11-8-10/h11H,3-8H2,1-2H3

InChI Key

OCBFJPXJCBTLPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCNC1)C

Origin of Product

United States

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